D-(+)-Talose-13C,d1

Quantitative Metabolomics LC-MS/MS Internal Standard Isotopic Dilution Assay

D-(+)-Talose-13C,d1 (CAS 370565-97-2) is a stable isotope-labeled rare aldohexose sugar, specifically a C-2 epimer of D-galactose. This compound is characterized by the site-specific incorporation of carbon-13 (13C) and deuterium (2H or d1) at the anomeric C1 position.

Molecular Formula C6H12O6
Molecular Weight 182.15 g/mol
Cat. No. B12402785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Talose-13C,d1
Molecular FormulaC6H12O6
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1D
InChIKeyGZCGUPFRVQAUEE-NBNSXYEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Talose-13C,d1: A Dual-Labeled Rare Aldohexose for Quantitative Tracing and NMR Studies


D-(+)-Talose-13C,d1 (CAS 370565-97-2) is a stable isotope-labeled rare aldohexose sugar, specifically a C-2 epimer of D-galactose [1]. This compound is characterized by the site-specific incorporation of carbon-13 (13C) and deuterium (2H or d1) at the anomeric C1 position. It possesses a molecular formula of C5[13C]H11DO6 and a molecular weight of approximately 182.15 g/mol, which is 2 daltons heavier than unlabeled D-talose (180.16 g/mol) due to the dual isotopic substitution [2]. As a labeled analog of a naturally rare monosaccharide, it is primarily utilized as a tracer for quantitation in drug development and as a mechanistic probe in biochemical research, particularly for studying carbohydrate metabolism and enzyme interactions .

The Inadequacy of Generic Substitutes for D-(+)-Talose-13C,d1 in Specialized Research


Generic, unlabeled D-(+)-Talose cannot be simply interchanged with D-(+)-Talose-13C,d1 for applications requiring precise quantification by mass spectrometry (MS) or mechanistic elucidation by nuclear magnetic resonance (NMR). The primary failure of substitution lies in the compound's unique isotopic signature. Unlabeled talose cannot serve as an internal standard for itself in MS-based assays due to identical mass, while single-labeled variants (e.g., 13C-only or D-only) provide only a +1 Da mass shift, which can be insufficient to avoid interference from natural isotopic abundance peaks and matrix effects [1]. Furthermore, for NMR studies, the use of a C1-deuterated isotopomer has been shown to exert measurable effects on tautomeric equilibria that are absent in the non-deuterated or even the C-2 epimer analog, D-[1-13C;1-2H]galactose [2]. This demonstrates that the substitution of hydrogen for deuterium at this specific position is not chemically silent and can alter molecular behavior, making the dual-labeled compound a unique and non-interchangeable probe.

Quantitative Differentiation of D-(+)-Talose-13C,d1 Against Key Comparators


A +2.0 Da Mass Shift Provides Superior Selectivity Over Single-Labeled Analogs in LC-MS Quantification

D-(+)-Talose-13C,d1 provides a net +2.00 Da mass shift relative to unlabeled D-(+)-Talose, compared to a +1.00 Da shift for D-Talose-1-13C. This +2 Da shift from the dual label (13C and 2H) offers superior separation from the analyte's natural isotopic envelope, a critical requirement for reliable stable isotope-labeled internal standard (SIL-IS) performance in complex biological matrices [1]. The isotopic enrichment of 99 atom % 13C and 98 atom % 2H ensures that the signal from the labeled standard is >100-fold more intense than any contribution from natural abundance isotopes at the M+2 position, minimizing cross-talk and improving the lower limit of quantification (LLOQ) in MS/MS detection [2].

Quantitative Metabolomics LC-MS/MS Internal Standard Isotopic Dilution Assay

A Measurable Deuterium Isotope Effect on Tautomeric Equilibria, Absent in the C-2 Epimer D-Galactose

A head-to-head 13C NMR study by Zhu et al. (2001) demonstrated that D-[1-13C;1-2H]talose exhibits small but measurable 2H equilibrium isotope effects (EIEs) on its anomerization and tautomeric equilibria. In contrast, under identical experimental conditions, the same effects were undetectable for its C-2 epimer, D-[1-13C;1-2H]galactose [1]. This differential behavior was observed in aqueous solution at 30 °C using equimolar mixtures of protonated and deuterated molecules.

NMR Spectroscopy Tautomerism Equilibrium Isotope Effect Carbohydrate Conformation

Dual-Modality Tracking: Combined 13C NMR and MS Capability Surpasses Single-Label Compounds

The dual labeling strategy of D-(+)-Talose-13C,d1 uniquely enables simultaneous tracking by 13C NMR and MS. The 13C label provides a nucleus for sensitive and high-resolution NMR detection, while the combined 13C and 2H labels create a distinct +2 Da mass tag for MS analysis . This dual capability is not available with single-labeled compounds: a 13C-only label lacks sufficient mass shift for many MS applications, and a 2H-only label offers no NMR signal enhancement. Furthermore, the 2H nucleus can be exploited for 2H-decoupling experiments in NMR to simplify spectra, a technique demonstrated to be effective for this specific isotopomer [1].

Metabolic Flux Analysis NMR-MS Dual Tracing Isotopologue Profiling

C1-Anomeric Specificity Enables Mechanistic Studies Not Possible with Uniformly Labeled D-Talose-[UL-13C6]

The site-specific placement of both isotopic labels at the anomeric C1 position makes this compound uniquely suited for studying reactions at the reducing end of the sugar, such as mutarotation, glycosidic bond formation/cleavage, and epimerization. In contrast, uniformly labeled D-Talose-[UL-13C6] (MW 186.11 g/mol) incorporates 13C at all six carbon positions, which increases molecular weight by 6 Da and creates a complex, congested NMR spectrum that cannot isolate signals from the anomeric center . The C1-specific dual label provides a clean 13C NMR signal solely from the reactive anomeric carbon, enabling precise kinetic and mechanistic measurements.

Mutarotation Mechanism Glycosidase Assay Anomer-Specific Tracing

Rare Sugar Structure Confers Lower Biological Background vs. Ubiquitous D-Glucose-13C,d1 Tracers

D-(+)-Talose is a rare aldohexose, a C-2 epimer of galactose, and is not a common metabolite in mammalian systems [1]. This contrasts sharply with D-glucose, which is central to energy metabolism and ubiquitous in biological samples at millimolar concentrations. When used as an isotopic tracer, the low endogenous background of D-talose simplifies MS and NMR data interpretation, as the labeled compound's signal does not need to be deconvoluted from a large pool of naturally occurring unlabeled analog. The enzyme cellobiose 2-epimerase can convert D-galactose to D-talose, but this pathway is not known to occur naturally, further reinforcing its rarity [2].

Rare Sugar Tracer Background Interference Metabolic Tracer Selectivity

Optimal Deployment Scenarios for D-(+)-Talose-13C,d1 in Research and Industry


SIL-IS for Absolute Quantification of Rare Sugars in Complex Biological Matrices

Leveraging its +2 Da mass shift and dual isotopic labeling, D-(+)-Talose-13C,d1 is an ideal stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of talose and other rare hexoses in plasma, urine, or tissue extracts by LC-MS/MS. Its non-physiological nature ensures minimal endogenous background, and the +2 Da shift prevents cross-talk with the analyte's natural abundance M+2 peak, ensuring high analytical accuracy, as advocated by criteria for SIL-IS selection [1].

Mechanistic NMR Probe for Anomer-Specific Enzyme Kinetics and Tautomerism Studies

The site-specific dual label at C1 makes this compound a powerful probe for investigating the kinetics and mechanisms of enzymes acting at the anomeric center, such as mutarotases and glycosidases. The direct head-to-head evidence that the deuterium label induces a measurable isotope effect on tautomerization, while the analogous galactose compound does not, makes it a particularly sensitive reporter for subtle changes in the active site environment affecting anomerization [2].

Dual-Tracer Metabolic Flux Analysis in Engineered Microbial Strains

For mapping engineered pathways for rare sugar biosynthesis, D-(+)-Talose-13C,d1 enables concurrent tracking by both NMR and MS . This dual-modality approach allows researchers to use 13C NMR for positional isotopomer analysis to determine metabolic routing, while simultaneously using LC-MS for high-sensitivity quantification of the total labeled metabolite pool, providing a comprehensive view of flux through the pathway.

Synthesis of Labeled Glycomimetic Standards for Drug Development

As a precursor for chemical or enzymatic synthesis, this dual-labeled rare sugar can be used to create more complex isotope-labeled glycoconjugates and drug candidates. Its defined C1 labeling pattern provides a clear spectroscopic handle in the final product, facilitating studies on the absorption, distribution, metabolism, and excretion (ADME) of new glycomimetic drugs that contain talose or modified talose moieties .

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